molecular formula C16H14N4O5 B2683733 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034369-04-3

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2683733
CAS No.: 2034369-04-3
M. Wt: 342.311
InChI Key: WDKFQHKATPZSOX-UHFFFAOYSA-N
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Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and linked via a methylene group to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide scaffold. This structure combines electron-rich aromatic systems (isoxazole and benzodioxine) with a rigid oxadiazole ring, which is known for its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-9-7-11(19-24-9)15-18-13(25-20-15)8-17-16(21)10-3-2-4-12-14(10)23-6-5-22-12/h2-4,7H,5-6,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKFQHKATPZSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound incorporates several functional groups, including an isoxazole ring, an oxadiazole ring, and a benzo[dioxine] structure, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.302 g/mol. The structure includes:

  • Isoxazole ring : Known for its anti-inflammatory and anticancer properties.
  • Oxadiazole ring : Exhibits a wide spectrum of biological activities and serves as a bioisosteric unit in drug design.
  • Benzo[dioxine] moiety : Contributes to the compound's stability and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing oxadiazole and isoxazole moieties exhibit significant anticancer activity. For example, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating potent activity .

Table 1 summarizes the anticancer activity of related compounds:

CompoundTarget Cell LineIC50 (µM)
Compound AHeLa5.0
Compound BCaCo-27.8
N-(...)-carboxamideOVXF 899 (Ovarian)2.76
N-(...)-carboxamidePXF 1752 (Mesothelioma)9.27

Anti-inflammatory Effects

The isoxazole ring is associated with anti-inflammatory properties. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . The presence of the oxadiazole moiety may enhance these effects by modulating signaling pathways involved in inflammation.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. It may interact with various enzymes critical in cancer progression and inflammation:

  • Histone Deacetylases (HDACs) : Inhibition can lead to increased acetylation of histones, affecting gene expression related to cell cycle regulation.
  • Carbonic Anhydrases (CA) : Compounds targeting CA have implications in cancer therapy due to their role in pH regulation within tumors .

The mechanism by which this compound exerts its biological effects likely involves:

  • Molecular Interactions : The compound's multiple functional groups facilitate various intermolecular interactions such as hydrogen bonding and π–π stacking with target proteins.
  • Pathway Modulation : By inhibiting specific enzymes or receptors involved in critical biochemical pathways, the compound may alter cellular signaling cascades leading to therapeutic effects.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Anticancer Activity : A derivative exhibited selective cytotoxicity against renal cancer cell lines with an IC50 value significantly lower than traditional chemotherapeutics .
  • Inflammatory Response Modulation : Research demonstrated that certain oxadiazole derivatives reduced inflammatory markers in vitro by targeting COX enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Compounds with oxadiazole and isoxazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported between 1 to 64 μg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Anti-inflammatory Properties
    • The structural components of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suggest potential as an anti-inflammatory agent. Similar compounds have been evaluated for their effectiveness in treating inflammatory diseases such as rheumatoid arthritis by targeting phosphoinositide 3-kinases (PI3K) pathways .
  • Anticancer Activity
    • The compound's unique structure may also confer anticancer properties. Research on related oxadiazole derivatives has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the isoxazole ring through cyclization reactions.
  • Synthesis of the oxadiazole ring using hydrazides.
  • Coupling reactions to integrate the various structural components.
  • Final functionalization to achieve the desired compound.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of similar compounds derived from oxadiazole and isoxazole frameworks. These compounds were tested against a panel of bacterial strains, revealing their potential as therapeutic agents for treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of compounds structurally related to this compound showed significant reductions in inflammatory markers in animal models of arthritis. The findings suggest that this class of compounds could be developed into effective treatments for chronic inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring and isoxazole moiety serve as electron-deficient systems, enabling nucleophilic attacks. Key observations include:

  • Aromatic Fluorine Displacement : Under basic conditions (e.g., K₂CO₃/DMF), the 5-methylisoxazol-3-yl group may undergo substitution with alkoxy or thiol nucleophiles, as seen in analogous benzodioxine derivatives .

  • Oxadiazole Ring Reactivity : The oxadiazole’s methylene bridge (–CH₂–) can participate in alkylation or arylation reactions, particularly in the presence of Grignard reagents (e.g., CH₃MgBr) .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsOutcomeSource
Alkoxy SubstitutionK₂CO₃, DMF, 70°C, 18 hFormation of bicyclic ethers
Thiol Addition2-Mercaptoethanol, K₂CO₃, 60°CThioether linkage formation

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring demonstrates reactivity in [3+2] cycloadditions and ring-opening processes:

  • Epoxide Ring Opening : In the presence of epoxide intermediates (e.g., ethyl 2,3-dibromopropionate), the compound may form bicyclic derivatives via intramolecular cyclization .

  • Diels-Alder Reactivity : Computational studies suggest the oxadiazole’s electron-deficient nature facilitates cycloaddition with dienes, though experimental validation is pending.

Hydrolysis and Functional Group Interconversion

Hydrolytic cleavage of the oxadiazole and amide bonds is critical for metabolite formation:

  • Oxadiazole Hydrolysis : Acidic or basic conditions (e.g., HCl/H₂O or LiOH/THF) cleave the oxadiazole ring to yield amidoxime intermediates .

  • Amide Hydrolysis : Enzymatic or strong acidic conditions (e.g., H₂SO₄/MeOH) convert the carboxamide to carboxylic acid derivatives .

Table 2: Hydrolysis Pathways

SubstrateConditionsProductSource
Oxadiazole Ring6M HCl, reflux, 4 hAmidoxime derivative
Benzodioxine CarboxamideLipase, pH 7.4, 37°CFree carboxylic acid

Amide Bond Reactivity

The carboxamide group participates in condensation and acylation reactions:

  • Mixed-Anhydride Formation : Treatment with oxalyl chloride (ClCO)₂ converts the amide to a reactive acyl chloride intermediate, enabling peptide coupling .

  • Nitration : Nitric acid/trifluoroacetic acid introduces nitro groups at the C7 or C8 positions of the benzodioxine ring, enhancing electrophilic reactivity .

Catalytic Hydrogenation and Reduction

  • Nitro to Amine Conversion : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, as demonstrated in related benzodioxine carboxamides .

  • Ketone Reduction : The methyl ketone sidechain (if present) is reducible to secondary alcohols using NaBH₄/MeOH .

Key Mechanistic Insights

  • Steric and Electronic Effects : The 5-methylisoxazole group imposes steric hindrance, slowing electrophilic substitution at the benzodioxine ring.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Comparison with Similar Compounds

N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 330978-53-5)

  • Molecular Formula : C₁₂H₁₀N₂O₄
  • Molecular Weight : 246.22 g/mol
  • Key Features : Replaces the oxadiazole ring with a direct carboxamide linkage between the isoxazole and benzodioxole.
  • However, the oxadiazole in the target compound could improve metabolic stability .

N-Dichloroacetyl-5-methyl-2,3-dihydrobenzoxazole (Compound 3c)

  • Molecular Formula: C₁₀H₉Cl₂NO₃
  • Molecular Weight : 262.09 g/mol
  • Key Features : A dihydrobenzoxazole core with a dichloroacetyl group.
  • Biological Activity : Exhibits antifungal and anticancer properties, attributed to the electron-withdrawing dichloroacetyl group. The target compound’s benzodioxine ring, being more electron-rich, may favor different interaction profiles .

Analogues with Oxadiazole and Related Heterocycles

Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p)

  • Molecular Formula: C₁₀H₁₁NO₃S
  • Molecular Weight : 225.26 g/mol
  • Key Features : An isoxazole-thiophene hybrid with an ester group.
  • Synthesis : Prepared via Oxone®-mediated cyclization, highlighting the utility of oxidative conditions for heterocycle formation. The target compound’s oxadiazole synthesis may require similar oxidative or coupling strategies .

N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide (Compound 5d)

  • Molecular Formula : C₂₁H₁₈ClN₃O₃
  • Molecular Weight : 396.84 g/mol
  • Key Features : A fused isoxazole-pyridine system with a carboxamide linker.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycles Key Substituents
Target Compound C₁₆H₁₄N₄O₅ 342.31 1,2,4-Oxadiazole, Benzodioxine 5-Methylisoxazole, Carboxamide
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide C₁₂H₁₀N₂O₄ 246.22 Isoxazole, Benzodioxole Carboxamide
N-Dichloroacetyl-5-methyl-2,3-dihydrobenzoxazole C₁₀H₉Cl₂NO₃ 262.09 Dihydrobenzoxazole Dichloroacetyl
Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate C₁₀H₁₁NO₃S 225.26 Isoxazole, Thiophene Ethyl Ester

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely parallels and , utilizing carbodiimide coupling (EDC/HOBt) for amide bond formation and oxidative cyclization for oxadiazole generation. Ultrasound-assisted methods (as in ) could enhance reaction efficiency.
  • Structure-Activity Relationships (SAR): The 1,2,4-oxadiazole linker may confer greater rigidity and metabolic resistance compared to direct carboxamide linkages in analogs like .

Q & A

Q. Addressing Discrepancies :

  • Standardize protocols (e.g., cell passage number, mitochondrial isolation buffers) .
  • Validate results using orthogonal assays (e.g., Western blotting alongside fluorescence assays) .

Advanced: How can researchers resolve contradictions in structure-activity relationships (SAR) between this compound and its analogs?

Answer:
Contradictions in SAR (e.g., varying potency despite similar substituents) require:

  • 3D-QSAR Modeling : To map steric/electronic effects of substituents (e.g., 5-methylisoxazole vs. methoxy groups) .
  • Crystallography : Determine binding modes with target proteins (e.g., GSK-3β inhibition studies via molecular docking) .
  • Meta-Analysis : Compare data across studies while controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) .

Advanced: What safety protocols are critical when handling intermediates during synthesis?

Answer:
Key protocols include:

  • Hazard Identification : Review SDS for intermediates (e.g., α-haloketones: irritants; azides: explosive risks) .
  • Engineering Controls : Use fume hoods for volatile reagents (e.g., thionyl chloride).
  • Emergency Measures : Immediate decontamination for skin contact (e.g., wash with 10% NaHCO₃ for acidic spills) .

Advanced: How can researchers design experiments to probe the compound’s stability under physiological conditions?

Answer:
Stability studies involve:

  • pH-Varied Incubations : Expose the compound to buffers (pH 1–9) and analyze degradation via HPLC at 37°C .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated breakdown .
  • Light/Temperature Stress Tests : Monitor decomposition by NMR or LC-MS after accelerated aging .

Advanced: What strategies mitigate low solubility in bioassays without altering the compound’s core structure?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
  • Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved in vivo .

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